3-Ethoxy-5-fluorobenzyl alcohol
Overview
Description
3-Ethoxy-5-fluorobenzyl alcohol, also known by its IUPAC name (3-ethoxy-5-fluorophenyl)methanol, is a chemical compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . It appears as a white crystalline or powdery substance and is characterized by its relatively low solubility at room temperature .
Preparation Methods
The synthesis of 3-Ethoxy-5-fluorobenzyl alcohol can be achieved through various synthetic routes. One common method involves the reaction of 3-ethoxy-5-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of the corresponding aldehyde or ketone derivatives. These methods often employ catalysts like palladium on carbon (Pd/C) and operate under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Ethoxy-5-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the alcohol to its corresponding alkane using reagents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Ethoxy-5-fluorobenzyl alcohol has a wide range of applications in scientific research:
Industry: In industrial research, it is utilized in manufacturing processes to improve product quality and efficiency.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-fluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
3-Ethoxy-5-fluorobenzyl alcohol can be compared with other similar compounds, such as:
3-Methoxy-5-fluorobenzyl alcohol: Similar in structure but with a methoxy group instead of an ethoxy group.
3-Ethoxy-4-fluorobenzyl alcohol: Similar but with the fluorine atom in a different position on the benzene ring.
3-Ethoxy-5-chlorobenzyl alcohol: Similar but with a chlorine atom instead of a fluorine atom.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their functional groups and substitution patterns .
Properties
IUPAC Name |
(3-ethoxy-5-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-5,11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUDGBBLRUMYEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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